molecular formula C14H19ClN2O4 B2741391 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047979-65-6

4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2741391
CAS No.: 1047979-65-6
M. Wt: 314.77
InChI Key: ZEQIMLXMSUBOJN-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic small molecule characterized by a central oxobutanoic acid backbone substituted with a 5-chloro-2-methylphenyl group and a 2-hydroxypropylamino moiety. While specific therapeutic applications remain under investigation, its structural analogs (e.g., Free Fatty Acid Receptor 2/3 modulators) indicate relevance in metabolic or microbial metabolite sensing pathways .

Properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-8-3-4-10(15)5-11(8)17-13(19)6-12(14(20)21)16-7-9(2)18/h3-5,9,12,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIMLXMSUBOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps:

    Aromatic Substitution: The starting material, 5-chloro-2-methyl aniline, undergoes a nucleophilic aromatic substitution to introduce the amino group.

    Amide Formation: The intermediate product is then reacted with a suitable carboxylic acid derivative to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-oxopropyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Diagnostic Agents: Utilized in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs include:

4-[[(2R)-1-(1-Benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid Key differences: Incorporates a benzothiophene ring and a methylazetidine group, enhancing lipophilicity. The 3-chlorophenylmethyl substituent may confer distinct receptor-binding selectivity compared to the 5-chloro-2-methylphenyl group in the target compound. Functional implications: Higher logP value (predicted) suggests improved membrane permeability but reduced aqueous solubility .

3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid Key differences: Features a thiazole ring and dichlorophenyl group, which may enhance π-π stacking interactions. The cyclopropyl moiety introduces conformational rigidity. Functional implications: Likely targets microbial metabolite sensors (e.g., FFAR2/3) due to thiazole’s role in bacterial ligand mimicry .

(S)-2-(4-Chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide Key differences: Replaces the oxobutanoic acid with a butanamide group, eliminating the carboxylic acid’s ionizable character. The fluorothiazolyl group enhances metabolic stability. Functional implications: Improved oral bioavailability but reduced polarity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Benzyl-4-(cyclopropyl...) (S)-2-(4-Chlorophenyl)...
Molecular Weight (g/mol) ~350 (estimated) ~480 ~380
logP (Predicted) 2.1–2.5 3.8–4.2 3.0–3.5
Hydrogen Bond Donors 3 2 2
Solubility (mg/mL) ~0.5 (moderate) <0.1 (low) ~0.3

The target compound’s intermediate logP and retained carboxylic acid group balance membrane permeability and solubility, making it more suitable for systemic delivery than the highly lipophilic 3-benzyl analog.

Biological Activity

4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. Its complex structure, characterized by a chlorinated aromatic ring, amino groups, and a hydroxypropyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's molecular formula is C14H19ClN2O4C_{14}H_{19}ClN_{2}O_{4}, with a molecular weight of 314.76 g/mol. The presence of functional groups such as amino and hydroxypropyl enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H19ClN2O4C_{14}H_{19}ClN_{2}O_{4}
Molecular Weight314.76 g/mol
CAS Number1047979-65-6

The biological activity of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid primarily involves:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and halting enzymatic activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

2. Receptor Interaction:
It can interact with cellular receptors, modulating signal transduction pathways that are vital for cellular responses and homeostasis. This interaction can lead to altered physiological effects, which may be beneficial in treating certain conditions.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Studies

A notable case study involved the application of this compound in a series of experiments aimed at assessing its neuroprotective properties. The results indicated that it could reduce oxidative stress markers in neuronal cells, providing a protective effect against neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, a comparison with structurally similar compounds was conducted.

Compound NameStructural FeaturesBiological Activity
4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid Hydroxyethyl group instead of hydroxypropylLower cytotoxicity compared to the target compound
4-(2-Aminophenyl)-4-oxobutanoic acid Lacks chlorinated aromatic ringExhibits moderate enzyme inhibition

This comparison highlights the importance of specific functional groups and structural configurations in determining biological activity.

Pharmacological Potential

The pharmacological profile of 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid suggests several therapeutic applications:

  • Anticancer Agent: Due to its cytotoxic properties against cancer cell lines.
  • Neuroprotective Agent: Potential use in treating neurodegenerative diseases by mitigating oxidative stress.
  • Enzyme Modulator: Could serve as a lead compound for drug development targeting specific enzymes involved in metabolic pathways.

Q & A

Basic: What are the established synthetic routes for 4-((5-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Amide Coupling : Reacting 5-chloro-2-methylaniline with a protected oxobutanoic acid derivative (e.g., succinic anhydride) to form the 4-oxobutanoic acid backbone.

Hydroxypropylamine Introduction : Using nucleophilic substitution or reductive amination to incorporate the 2-hydroxypropylamine moiety.

Deprotection and Purification : Acidic/basic hydrolysis to remove protecting groups, followed by column chromatography or recrystallization for purification .
Key intermediates should be verified via LC-MS and 1^1H NMR at each step to ensure regioselectivity and minimize side reactions.

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation requires:

  • Single-Crystal X-ray Diffraction (SC-XRD) : For absolute configuration determination, particularly to resolve stereochemistry at the hydroxypropyl group .
  • Spectroscopic Analysis :
    • 1^1H/13^{13}C NMR**: Assign peaks using 2D techniques (COSY, HSQC) to distinguish between the chloro-methylphenyl and hydroxypropyl regions.
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups.
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., C15_{15}H20_{20}ClN2_2O4_4) with <2 ppm error .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATP-dependent enzymes) due to the compound’s amino acid-like structure .
  • Cellular Uptake Studies : Use radiolabeled (e.g., 14^{14}C) analogs to assess permeability in Caco-2 cells, critical for bioavailability predictions.
  • Cytotoxicity Profiling : Screen against NIH/3T3 fibroblasts via MTT assay to establish baseline toxicity (IC50_{50} >100 µL suggests low risk for further studies) .

Advanced: How can reaction yields be optimized given steric hindrance from the chloro-methylphenyl group?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during amide bond formation.
  • Catalytic Strategies : Employ coupling agents like HATU or EDC/HOBt to reduce steric interference during hydroxypropylamine conjugation.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 mins at 100°C) to minimize decomposition of sterically hindered intermediates .
    Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted starting material persists.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments at 25°C and 60°C to identify dynamic rotational barriers (e.g., hindered rotation in amide bonds).
  • NOESY/ROESY : Detect through-space interactions to confirm spatial proximity of the chloro-methylphenyl and hydroxypropyl groups.
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate proposed conformers .

Advanced: What considerations are critical for designing target interaction studies with enzymes like kinases?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the hydroxypropyl group and catalytic lysine residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry, ensuring a 1:1 enzyme-inhibitor ratio.
  • Mutagenesis Studies : Replace key residues (e.g., Ser/Thr in kinase active sites) to confirm interaction specificity .
    Include negative controls (e.g., DMSO vehicle) to rule out non-specific inhibition.

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